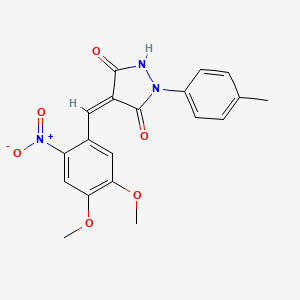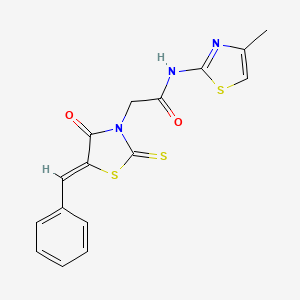
N-(sec-butyl)-2-(phenylthio)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(sec-butyl)-2-(phenylthio)propanamide (BPTP) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. BPTP is a thioamide derivative of the amino acid proline and is known to exhibit a variety of biological activities.
Mechanism of Action
The exact mechanism of action of N-(sec-butyl)-2-(phenylthio)propanamide is not fully understood. However, studies have shown that N-(sec-butyl)-2-(phenylthio)propanamide is a potent inhibitor of monoamine oxidase (MAO), an enzyme that plays a crucial role in the metabolism of neurotransmitters such as dopamine and serotonin. By inhibiting MAO, N-(sec-butyl)-2-(phenylthio)propanamide increases the levels of these neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
N-(sec-butyl)-2-(phenylthio)propanamide has been shown to exhibit a variety of biochemical and physiological effects. Studies have shown that N-(sec-butyl)-2-(phenylthio)propanamide can increase the levels of dopamine and serotonin in the brain, which may contribute to its neuroprotective properties. N-(sec-butyl)-2-(phenylthio)propanamide has also been shown to increase the levels of antioxidant enzymes, which may protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(sec-butyl)-2-(phenylthio)propanamide is its potential use as a therapeutic agent in the treatment of neurodegenerative diseases. N-(sec-butyl)-2-(phenylthio)propanamide has also been shown to be a potent inhibitor of MAO, which makes it a valuable tool for studying the role of MAO in the metabolism of neurotransmitters. However, one of the limitations of N-(sec-butyl)-2-(phenylthio)propanamide is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of N-(sec-butyl)-2-(phenylthio)propanamide. One area of research is the development of N-(sec-butyl)-2-(phenylthio)propanamide derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of N-(sec-butyl)-2-(phenylthio)propanamide as a therapeutic agent in the treatment of other diseases such as depression and anxiety. Additionally, further studies are needed to fully understand the mechanism of action of N-(sec-butyl)-2-(phenylthio)propanamide and its potential applications in various areas of scientific research.
Conclusion:
In conclusion, N-(sec-butyl)-2-(phenylthio)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. N-(sec-butyl)-2-(phenylthio)propanamide has been shown to exhibit neuroprotective properties and has potential use as a therapeutic agent in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of N-(sec-butyl)-2-(phenylthio)propanamide and its potential applications in various areas of scientific research.
Synthesis Methods
The synthesis of N-(sec-butyl)-2-(phenylthio)propanamide involves the reaction of sec-butylamine with proline thioester in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with phenylsulfenyl chloride to form N-(sec-butyl)-2-(phenylthio)propanamide. This method of synthesis has been reported to yield high purity N-(sec-butyl)-2-(phenylthio)propanamide.
Scientific Research Applications
N-(sec-butyl)-2-(phenylthio)propanamide has been extensively studied for its potential applications in various areas of scientific research. One of the major areas of research is in the field of neuroscience, where N-(sec-butyl)-2-(phenylthio)propanamide has been shown to exhibit neuroprotective properties. N-(sec-butyl)-2-(phenylthio)propanamide has also been studied for its potential use as a therapeutic agent in the treatment of diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-butan-2-yl-2-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-4-10(2)14-13(15)11(3)16-12-8-6-5-7-9-12/h5-11H,4H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVDRMQRKPXISS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(C)SC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-[4-(methylthio)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B4921696.png)

![2-[(4-{[5-(4-bromophenyl)-2-oxo-3(2H)-furanylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B4921706.png)
![(5S)-5-{[benzyl({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)amino]methyl}-2-pyrrolidinone](/img/structure/B4921727.png)

![N-(2-{[2-(2,3-dichlorophenoxy)ethyl]amino}-2-oxoethyl)-2-fluorobenzamide](/img/structure/B4921739.png)

![2-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B4921747.png)
![N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4921755.png)
![N,N-dimethyl-N'-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]urea](/img/structure/B4921761.png)
![1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperidine](/img/structure/B4921796.png)
![3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B4921803.png)

![3,4-dichloro-N-(3-{[(3,4-dichlorobenzoyl)amino]methyl}-3,5,5-trimethylcyclohexyl)benzamide](/img/structure/B4921817.png)